N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide
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Overview
Description
N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide is an organic compound that belongs to the class of pyrazole derivatives Pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide typically involves the reaction of 1-(cyclopropylmethyl)pyrazole with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions where the acetamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted pyrazole derivatives with new functional groups replacing the acetamide group.
Scientific Research Applications
N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.
Materials Science: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(methyl)pyrazol-4-yl]acetamide
- N-[1-(ethyl)pyrazol-4-yl]acetamide
- N-[1-(propyl)pyrazol-4-yl]acetamide
Uniqueness
N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7(13)11-9-4-10-12(6-9)5-8-2-3-8/h4,6,8H,2-3,5H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIPXUXSGJFQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)CC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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